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molecular formula C9H16O3 B8748906 Heptanoic acid, 2-methyl-6-oxo-, methyl ester CAS No. 2570-90-3

Heptanoic acid, 2-methyl-6-oxo-, methyl ester

Cat. No. B8748906
M. Wt: 172.22 g/mol
InChI Key: HFLTZADIZWIVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08026081B2

Procedure details

10.6 g (content 94.3%, 5.75 mmol) of a racemate of 2-methyl-6-oxoheptanoic acid methyl ester and 20.0 g of MTBE were suspended in 50.0 g of 0.1 M phosphoric acid buffered solution (pH 7.0). The suspension was cooled to 10° C., then, 2.0 g (moisture percentage 56%, enzymatic activity 4028 KU/Kg, reduced by dry product) of immobilized Aspergillus flavus ATCC11492 strain-derived esterase (prepared by a method described in JP-A No. 2003-70471) was added, and the mixture was stirred at 10° C. for 51 hours while maintaining pH at 7.0 to 7.5 by appropriately adding 4% NaOH aqueous solution. Thereafter, the reaction solution was filtrated using Radiolite (filtration aid, trade name: manufactured by Showa Chemical Industry Co., Ltd.), to remove the esterase. The resultant filtrate was extracted twice with 25 g and 12.5 g of methyl isobutyl ketone (MIBK), then, the resultant organic layers were combined and washed with 15% saline, to obtain a MIBK solution of optically active (S)-2-methyl-6-oxoheptanoic acid methyl ester (optical purity 98.9% ee, yield 41.5%). The optical purity was analyzed by HPLC [Chiralpak AS-H, 4.6 mm×25 cm (manufactured by Daicel Chemical Industries, Ltd.)] like in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[CH:4]([CH3:11])[CH2:5][CH2:6][CH2:7][C:8](=[O:10])[CH3:9].CC(OC)(C)C.[OH-].[Na+].C(C(C)=O)C(C)C>P(=O)(O)(O)O>[CH3:1][O:2][C:3](=[O:12])[C@@H:4]([CH3:11])[CH2:5][CH2:6][CH2:7][C:8](=[O:10])[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(CCCC(C)=O)C)=O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
CC(C)(C)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C(=O)C
Step Five
Name
Quantity
50 g
Type
solvent
Smiles
P(O)(O)(O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 10° C. for 51 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2.0 g (moisture percentage 56%, enzymatic activity 4028 KU/Kg, reduced by dry product) of immobilized Aspergillus flavus ATCC11492 strain-derived esterase (prepared by a method
ADDITION
Type
ADDITION
Details
2003-70471) was added
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining pH at 7.0 to 7.5
FILTRATION
Type
FILTRATION
Details
Thereafter, the reaction solution was filtrated
FILTRATION
Type
FILTRATION
Details
Radiolite (filtration aid, trade name: manufactured by Showa Chemical Industry Co., Ltd.)
CUSTOM
Type
CUSTOM
Details
to remove the esterase
EXTRACTION
Type
EXTRACTION
Details
The resultant filtrate was extracted twice with 25 g and 12.5 g of methyl isobutyl ketone (MIBK)
WASH
Type
WASH
Details
washed with 15% saline

Outcomes

Product
Details
Reaction Time
51 h
Name
Type
product
Smiles
COC([C@H](CCCC(C)=O)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 41.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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